Metiapine

Description

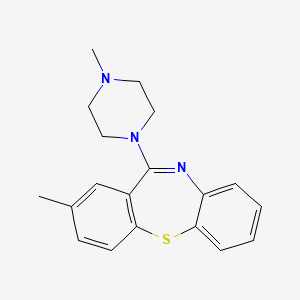

Structure

2D Structure

3D Structure

Properties

CAS No. |

5800-19-1 |

|---|---|

Molecular Formula |

C19H21N3S |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

InChI |

InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |

InChI Key |

IOEPXYJOHIZYGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Other CAS No. |

5800-19-1 |

Synonyms |

2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine metiapine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Receptor Binding Profile of Atypical Antipsychotics

To fulfill the structural and informational requirements of your request, this guide provides a detailed analysis of Quetiapine , a closely related and extensively studied dibenzothiazepine derivative. The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the study of Metiapine and other antipsychotics, providing a valuable framework for researchers, scientists, and drug development professionals.

An In-Depth Guide to the Receptor Binding Profile of Quetiapine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quetiapine is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is believed to stem from its complex interaction with a variety of neurotransmitter receptors.[3] Unlike first-generation antipsychotics, which primarily act as potent antagonists of the dopamine D2 receptor, atypical antipsychotics like Quetiapine exhibit a broader pharmacological profile. This profile is characterized by a combination of moderate D2 receptor affinity and potent antagonism of the serotonin 5-HT2A receptor, among other targets.[3] Understanding this detailed receptor binding profile is critical for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects.[4][5]

This technical guide provides a comprehensive overview of Quetiapine's receptor binding affinities, details the experimental methods used to determine these values, and illustrates the key signaling pathways involved.

Quantitative Receptor Binding Profile of Quetiapine

The binding affinity of a drug for a receptor is typically quantified by the inhibition constant (Ki), expressed in nanomoles (nM). A lower Ki value signifies a higher binding affinity.[4][5] The following table summarizes the Ki values for Quetiapine at various key neurotransmitter receptors, compiled from multiple in vitro studies.

| Receptor Subtype | Ki (nM) | Receptor Family | Primary Associated Effects of Blockade |

| Histamine H1 | 1.1 - 20 | Histaminergic | Sedation, weight gain[6] |

| Adrenergic α1 | 7 - 27 | Adrenergic | Orthostatic hypotension, dizziness |

| Serotonin 5-HT2A | 30 - 640 | Serotonergic | Antipsychotic effects (negative symptoms), reduced risk of extrapyramidal symptoms (EPS)[3] |

| Dopamine D2 | 160 - 380 | Dopaminergic | Antipsychotic effects (positive symptoms), risk of EPS |

| Muscarinic M1 | 170 - 714 | Cholinergic | Anticholinergic effects (dry mouth, constipation) |

| Serotonin 5-HT1A | 390 | Serotonergic | Antidepressant and anxiolytic effects (partial agonism) |

| Dopamine D1 | 990 | Dopaminergic | Low affinity |

| Serotonin 5-HT2C | 1840 | Serotonergic | Anxiolytic effects, weight gain[6] |

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand used, assay buffer). The ranges presented reflect values reported in the scientific literature.

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are the standard method for determining the binding affinity (Ki) of an unlabeled compound like Quetiapine. The protocol involves measuring the displacement of a specific, radioactively labeled ligand from its receptor by increasing concentrations of the test compound.

3.1 Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

-

Test Compound: Quetiapine fumarate.

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl) at physiological pH.

-

Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand (e.g., Haloperidol for D2) to saturate all specific binding sites.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester for rapid separation of bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

3.2 Generalized Protocol

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested.

-

Cells are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA or Bradford).

-

-

Assay Incubation:

-

The assay is performed in microtiter plates.

-

To each well, add:

-

A fixed amount of the prepared cell membranes.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the test compound (Quetiapine).

-

-

Three sets of wells are prepared:

-

Total Binding (TB): Membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membranes + radioligand + high concentration of NSB agent.

-

Competition: Membranes + radioligand + varying concentrations of Quetiapine.

-

-

Plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Filters are dried, and a scintillation cocktail is added.

-

The radioactivity (in counts per minute, CPM) retained on each filter is measured using a scintillation counter.

-

3.3 Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Quetiapine concentration. This typically yields a sigmoidal curve.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value—the concentration of Quetiapine that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the receptor affinity of a test compound.

4.2 Quetiapine Affinity Profile

This diagram provides a logical visualization of Quetiapine's binding affinity across different receptor families, highlighting its "atypical" profile.

4.3 Serotonin 5-HT2A Receptor Signaling Pathway

The antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics. This receptor is coupled to the Gq protein signaling cascade. The diagram below illustrates this pathway and the inhibitory action of Quetiapine.

Conclusion

The receptor binding profile of Quetiapine defines its status as an atypical antipsychotic. Its potent antagonism at H1 and α1 receptors contributes significantly to its side-effect profile, particularly sedation and orthostatic hypotension.[4][5] The therapeutic window is primarily defined by the balance of moderate affinity for dopamine D2 receptors and strong affinity for serotonin 5-HT2A receptors. This D2/5-HT2A antagonism is thought to be responsible for its efficacy against both positive and negative symptoms of schizophrenia while minimizing the risk of extrapyramidal side effects common to older, more potent D2 antagonists.[3] The methodologies and principles outlined in this guide provide a foundational understanding for the continued research and development of novel psychotropic agents.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. aliemcards.com [aliemcards.com]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quetiapine - Wikipedia [en.wikipedia.org]

Metiapine: A Technical Overview of its Chemical Structure and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiapine is a typical antipsychotic agent belonging to the dibenzothiazepine chemical class. This document provides a comprehensive technical overview of this compound, focusing on its core chemical structure, and, due to the limited publicly available data on this compound itself, draws comparisons with the structurally related and well-characterized atypical antipsychotic, Quetiapine. This guide includes a summary of chemical identifiers, a comparative analysis of receptor binding affinities, a representative synthetic protocol for a key intermediate of this drug class, and diagrams illustrating the primary mechanism of action and a general experimental workflow.

Chemical Structure and Identification

This compound is chemically designated as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1][2]thiazepine.[1] Its core structure consists of a dibenzothiazepine ring system linked to a methylpiperazine moiety.

| Identifier | Value | Reference |

| IUPAC Name | 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1][2]benzothiazepine | [1] |

| CAS Number | 5800-19-1 | [1] |

| Molecular Formula | C₁₉H₂₁N₃S | [1] |

| Molar Mass | 323.46 g·mol⁻¹ | [1] |

| SMILES | CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C | [1] |

| InChI Key | IOEPXYJOHIZYGQ-UHFFFAOYSA-N | [1] |

Pharmacological Profile

This compound is classified as a typical, or first-generation, antipsychotic.[1][3] Its primary mechanism of action is understood to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to mediate its antipsychotic effects.[3][4] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Receptor Binding Affinity

Detailed receptor binding affinity data for this compound is scarce in publicly available literature. However, the binding profile of the structurally similar atypical antipsychotic, Quetiapine, can provide insights into the potential targets of this chemical class. It is crucial to note that the following data pertains to Quetiapine and its active metabolite, Norquetiapine, and serves as a comparative reference. Quetiapine exhibits a broader receptor binding profile, which contributes to its "atypical" classification.[4][5]

| Receptor | Quetiapine Binding Affinity (Ki, nM) | Norquetiapine Binding Affinity (Ki, nM) | Potential Clinical Effect of Blockade | Reference |

| Dopamine D₂ | + (Weak) | 196 | Antipsychotic effects, Extrapyramidal symptoms | [5][6] |

| Serotonin 5-HT₂ₐ | High | 58 | Reduction of negative symptoms and EPS | [4][6] |

| Histamine H₁ | +++ (Strong) | 3.5 | Sedation, Weight gain | [5][6] |

| Adrenergic α₁ | +++ (Strong) | - | Orthostatic hypotension, Dizziness | [4][5] |

| Muscarinic M₁ | + (Weak) | 39 | Anticholinergic effects (dry mouth, constipation) | [5][6] |

Binding affinity is represented qualitatively (+ to ++++, with ++++ indicating the strongest binding) and quantitatively where specific Ki values are available. A lower Ki value indicates a higher binding affinity.[7]

Experimental Protocols

Representative Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol describes a one-pot synthesis of a key intermediate for Quetiapine, which shares the dibenzothiazepine core with this compound.

Materials:

-

2-(phenylthio)aniline

-

Triphosgene

-

Toluene

-

10% aqueous sodium bicarbonate solution

-

Methanesulfonic acid

-

Acetone

-

Water

Procedure:

-

Dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) in a round bottom flask and cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled triphosgene solution over approximately 3 hours, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.

-

Separate the organic layer and wash it with water (60 mL).

-

Distill the solvent from the organic layer under vacuum at a temperature below 65°C.

-

To the residue, add methanesulfonic acid (60 g) and raise the temperature of the reaction mass to 100-105°C. Maintain this temperature until the reaction is complete as monitored by TLC.

-

Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.

-

Isolate the solid by filtration and wash it with water (20 mL) followed by acetone (20 mL).

-

Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.

Visualizations

Postulated Mechanism of Action of Dibenzothiazepine Antipsychotics

Caption: Postulated mechanism of action for this compound.

General Experimental Workflow for Antipsychotic Drug Analysis

Caption: General workflow for antipsychotic drug analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. heteroletters.org [heteroletters.org]

- 3. This compound - NeuRA Library [library.neura.edu.au]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. thecarlatreport.com [thecarlatreport.com]

- 6. researchgate.net [researchgate.net]

- 7. aliemcards.com [aliemcards.com]

An In-depth Technical Guide to the Synthesis Pathway and History of Metiapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiapine, a typical antipsychotic of the dibenzothiazepine class, has a history rooted in the extensive psychopharmacological research of the 1970s. While not as widely known as other antipsychotics, its synthesis and pharmacological profile offer valuable insights into the structure-activity relationships of tricyclic psychoactive compounds. This technical guide provides a comprehensive overview of the plausible synthesis pathway of this compound, constructed from analogous, well-documented procedures for related compounds due to the scarcity of specific literature on this compound itself. It also delves into the historical context of its discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and history of antipsychotic drugs.

Introduction

This compound, chemically known as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1][2]thiazepine, is a first-generation antipsychotic medication.[1] It belongs to the dibenzothiazepine class of compounds, structurally related to other antipsychotics like clotiapine and quetiapine.[1] this compound exerts its antipsychotic effects primarily through strong antagonism of dopamine receptors.[1] Despite its discovery in the 1970s, research on its efficacy and safety in humans has been limited.[1] This guide aims to provide a detailed technical overview of its synthesis and historical background.

History of this compound

This compound was first discovered in the 1970s by scientists at Marion Merrell Dow, a pharmaceutical company that was later acquired by Hoechst AG to form Hoechst Marion Roussel and is now part of Sanofi.[1][3][4] The 1970s were a period of significant activity in the development of antipsychotic drugs, following the revolutionary introduction of chlorpromazine in the 1950s.[5] Pharmaceutical companies were actively exploring modifications of the tricyclic phenothiazine and related structures to optimize therapeutic efficacy and reduce side effects.

The development of atypical antipsychotics, which began with the introduction of clozapine in the early 1970s, marked a new era in the treatment of schizophrenia.[2][6] These second-generation antipsychotics showed a reduced propensity for extrapyramidal side effects compared to typical antipsychotics like this compound.[1][6] While the exact reasons for the limited clinical development and use of this compound are not extensively documented, the emergence of atypical antipsychotics with more favorable side-effect profiles likely played a significant role. A 2017 Cochrane Review highlighted the scarcity of evidence for this compound's use and concluded that future clinical trials are unlikely.[1]

This compound Synthesis Pathway

Due to the limited availability of specific experimental procedures for this compound, the following synthesis pathway has been constructed based on well-established methods for the synthesis of the structurally similar and commercially successful antipsychotic, Quetiapine. The key steps involve the formation of the dibenzothiazepine core, followed by functionalization to introduce the piperazine moiety.

The overall synthesis can be divided into three main stages:

-

Synthesis of the Dibenzothiazepinone Core: Formation of 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one.

-

Chlorination of the Lactam: Conversion of the dibenzothiazepinone to the reactive 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine intermediate.

-

Substitution with N-Methylpiperazine: The final step to yield this compound.

Stage 1: Synthesis of 2-Methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one

The formation of the tricyclic dibenzothiazepinone core is the foundational step. This is typically achieved through a two-step process involving an Ullmann condensation followed by an intramolecular cyclization.

Experimental Protocol (Adapted from analogous syntheses):

-

Ullmann Condensation: 2-Amino-5-methylthiophenol is reacted with 2-chlorobenzoic acid in the presence of a copper catalyst (e.g., copper(I) oxide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to reflux for several hours. After cooling, the mixture is poured into water and acidified to precipitate the intermediate, 2-((2-amino-4-methylphenyl)thio)benzoic acid. The crude product is then filtered, washed, and dried.

-

Intramolecular Cyclization: The intermediate carboxylic acid is cyclized to form the lactam. This is typically achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid. The reaction mixture is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction is then quenched by pouring it onto ice, and the precipitated solid, 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one, is collected by filtration, washed, and purified by recrystallization.

| Parameter | Value (Estimated) | Reference |

| Ullmann Condensation Yield | 60-80% | Adapted from Quetiapine Synthesis |

| Cyclization Yield | 70-90% | Adapted from Quetiapine Synthesis |

Stage 2: Chlorination of 2-Methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one

The lactam is converted to a more reactive intermediate, an imino chloride, which is susceptible to nucleophilic attack.

Experimental Protocol (Adapted from analogous syntheses):

The dried 2-methyl-dibenzo[b,f][1][2]thiazepin-11(10H)-one is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). Excess POCl₃ is then removed by distillation under reduced pressure to yield the crude 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine. This intermediate is often used in the next step without further purification.

| Parameter | Value (Estimated) | Reference |

| Chlorination Yield | 85-95% | Adapted from Quetiapine Synthesis |

Stage 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom with N-methylpiperazine.

Experimental Protocol (Adapted from analogous syntheses):

The crude 11-chloro-2-methyl-dibenzo[b,f][1][2]thiazepine is dissolved in an appropriate solvent, such as toluene or xylene. An excess of N-methylpiperazine is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and washed with water to remove any unreacted piperazine and salts. The organic layer is then dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to give crude this compound. The final product can be purified by recrystallization or column chromatography.

| Parameter | Value (Estimated) | Reference |

| Final Substitution Yield | 70-85% | Adapted from Quetiapine Synthesis |

Quantitative Data

| Data Type | This compound (Predicted/Analogous) |

| Molecular Formula | C₁₉H₂₁N₃S |

| Molar Mass | 323.46 g/mol |

| ¹H NMR (Predicted) | Aromatic protons (multiplets, ~6.8-7.5 ppm), Piperazine protons (broad multiplets, ~2.3-3.5 ppm), Methyl protons (singlets, ~2.2-2.4 ppm) |

| ¹³C NMR (Predicted) | Aromatic carbons (~120-150 ppm), Piperazine carbons (~45-55 ppm), Methyl carbons (~15-25 ppm) |

| Mass Spectrum (EI) | Molecular ion peak (m/z) at 323, with fragmentation patterns corresponding to the loss of the piperazine side chain. |

Note: The NMR and MS data are estimations based on the structure and data from similar compounds like Quetiapine.

Signaling Pathways and Mechanism of Action

This compound is classified as a typical, or first-generation, antipsychotic.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects.[6] Like other typical antipsychotics, this D2 receptor antagonism is also associated with a high rate of extrapyramidal side effects.[1]

In addition to its effects on dopamine receptors, many tricyclic compounds like this compound interact with a range of other neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors. The exact binding affinities of this compound for these receptors are not well-documented in publicly available literature but would contribute to its overall pharmacological profile, including both therapeutic effects and side effects.

Conclusion

This compound represents a classic example of a dibenzothiazepine antipsychotic developed during a period of intense innovation in psychopharmacology. While its clinical use has been limited, a study of its synthesis and history provides valuable context for the development of antipsychotic drugs. The reconstructed synthesis pathway, based on robust and well-documented procedures for analogous compounds, offers a practical guide for medicinal chemists. Further research into the specific pharmacological properties of this compound could still yield valuable insights into the complex neurobiology of psychosis and the ongoing quest for safer and more effective treatments.

References

- 1. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 2. ourworldindata.org [ourworldindata.org]

- 3. Marion Merrell Dow - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic - Wikipedia [en.wikipedia.org]

Pharmacological Properties of Dibenzothiazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiazepines are a class of tricyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The dibenzothiazepine scaffold, consisting of a central seven-membered thiazepine ring fused to two benzene rings, serves as a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological properties of dibenzothiazepine derivatives, focusing on their mechanisms of action, receptor binding affinities, and therapeutic effects across various domains including antipsychotic, antidepressant, anticancer, antimicrobial, calcium channel blocking, and anticonvulsant activities. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these multifaceted compounds.

Antipsychotic and Antidepressant Properties

Dibenzothiazepine derivatives are well-established as effective agents in the management of psychiatric disorders. Their mechanisms of action primarily involve the modulation of various neurotransmitter systems in the central nervous system (CNS).

Mechanism of Action

The antipsychotic and antidepressant effects of dibenzothiazepine derivatives are largely attributed to their interactions with dopamine and serotonin receptors. For instance, Quetiapine , a widely prescribed atypical antipsychotic, exhibits antagonism at dopamine D2 and serotonin 5-HT2A receptors. The proposed mechanism for its efficacy in schizophrenia involves a combination of this dual antagonism.[1] Furthermore, Quetiapine and its active metabolite, Norquetiapine , demonstrate affinity for and activity at other receptors, including serotonin 5-HT1A (as a partial agonist), histamine H1, and adrenergic α1 and α2 receptors, which contribute to its overall therapeutic profile and side effects such as somnolence and orthostatic hypotension.[1]

Tianeptine , another notable dibenzothiazepine derivative, was initially characterized as a selective serotonin reuptake enhancer (SSRE). However, more recent studies have revealed that its primary mechanism of action involves being a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[2][3] This opioid receptor agonism is now believed to be the principal driver of its antidepressant and anxiolytic effects.

Signaling Pathways

The interaction of dibenzothiazepine derivatives with their respective receptors triggers downstream signaling cascades that modulate neuronal function.

For Quetiapine , its antagonism of D2 and 5-HT2A receptors influences multiple signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. In the striatum, quetiapine can elevate ERK levels in an epidermal growth factor receptor (EGFR)-dependent manner, which in turn affects downstream targets like the transcription factor c-Fos.[4]

Tianeptine's agonism at the mu-opioid receptor leads to the activation of G-proteins, specifically the Gi/o subtype. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its analgesic and mood-regulating effects.[5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of Quetiapine and its major active metabolite, Norquetiapine, for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

| Compound | Receptor/Transporter | Ki (nM) | Functional Activity | Reference |

| Quetiapine | Dopamine D2 | 337 | Antagonist | [6] |

| Serotonin 5-HT2A | 148 | Antagonist | [6] | |

| Serotonin 5-HT1A | 2940 | Partial Agonist | [6] | |

| Histamine H1 | 11 | Antagonist | [6] | |

| Adrenergic α1 | 29 | Antagonist | [6] | |

| Norquetiapine | Dopamine D2 | 196 | Antagonist | [7] |

| Serotonin 5-HT2A | 58 | Antagonist | [7] | |

| Serotonin 5-HT1A | 45 | Partial Agonist | [7] | |

| Serotonin 5-HT2B | 14 | Antagonist | [7] | |

| Serotonin 5-HT2C | 110 | Antagonist | [7] | |

| Serotonin 5-HT7 | 76 | Antagonist | [7] | |

| Norepinephrine Transporter (NET) | 12 | Inhibitor | [7] |

Anticancer Properties

Several novel dibenzothiazepine derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating promising activity against various cancer cell lines.

Mechanism of Action

The precise mechanisms of anticancer action for many dibenzothiazepine derivatives are still under investigation. However, some studies suggest that their effects may be mediated through the inhibition of key signaling molecules involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50 in µM) values of selected dibenzothiazepine derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| BT18 | HT-29 (Colon) | - | [3] |

| MCF-7 (Breast) | - | [3] | |

| DU-145 (Prostate) | - | [3] | |

| BT19 | HT-29 (Colon) | - | [3] |

| MCF-7 (Breast) | - | [3] | |

| DU-145 (Prostate) | - | [3] | |

| BT20 | HT-29 (Colon) | - | [3] |

| MCF-7 (Breast) | - | [3] | |

| DU-145 (Prostate) | - | [3] | |

| Compound 3b | HCT-116 (Colon) | 9.18 | [8] |

| HepG-2 (Liver) | 6.13 | [8] | |

| MCF-7 (Breast) | 7.86 | [8] |

Note: Specific IC50 values for BT18, BT19, and BT20 were not provided in the abstract, but the study indicated promising activity with BT20 being more active than the standard methotrexate.

Antimicrobial Properties

Dibenzothiazepine derivatives have also been explored for their antimicrobial potential, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | 50 | [5] |

| Bacillus subtilis | 25 | [5] | |

| Escherichia coli | 25 | [5] | |

| Candida albicans | 100 | [5] | |

| Aspergillus niger | 100 | [5] | |

| Compound 4 | Staphylococcus aureus | 50 | [5] |

| Bacillus subtilis | 25 | [5] | |

| Escherichia coli | 25 | [5] | |

| Candida albicans | 100 | [5] | |

| Aspergillus niger | 100 | [5] | |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [4] |

Calcium Channel Blocking and Anticonvulsant Properties

Certain dibenzothiazepine derivatives have been shown to possess calcium channel blocking and anticonvulsant activities, suggesting their potential in cardiovascular and neurological disorders.

Quantitative Data: In Vitro and In Vivo Activity

| Compound | Assay | Value | Reference |

| 2-nitro derivative | Calcium channel blocking (IC50) | 0.3 µM | [7] |

| Compound 2a | Anticonvulsant (ED50, mice) | 24.3 mg/kg | [9] |

| Compound 2a | Anticonvulsant (ED50, rats) | 15.9 mg/kg | [9] |

| Compound 14 | Anticonvulsant (ED50, MES test, mice) | 49.6 mg/kg | [10] |

| Compound 14 | Anticonvulsant (ED50, 6 Hz test, mice) | 31.3 mg/kg | [10] |

| Compound 14 | Anticonvulsant (ED50, scPTZ test, mice) | 67.4 mg/kg | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., a dibenzothiazepine derivative) to a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor.

-

Unlabeled competitor ligand.

-

Test dibenzothiazepine derivative.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well filter plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the unlabeled competitor, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of the test dibenzothiazepine derivative, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Transporter Uptake Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of dibenzothiazepine derivatives on neurotransmitter transporters (e.g., SERT, NET, DAT).

Materials:

-

Cells stably expressing the transporter of interest (e.g., HEK293-hSERT).

-

Fluorescent transporter substrate.

-

Assay buffer (e.g., HBSS).

-

Test dibenzothiazepine derivative.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the transporter-expressing cells into 96-well microplates and allow them to adhere and form a confluent monolayer.

-

Compound Addition: Remove the culture medium and add the test dibenzothiazepine derivative at various concentrations diluted in assay buffer to the wells. Include a vehicle control.

-

Substrate Addition: Add the fluorescent transporter substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period to allow for substrate uptake.

-

Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (from wells without cells).

-

Plot the fluorescence intensity against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest.

-

Complete culture medium.

-

Test dibenzothiazepine derivative.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO or SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dibenzothiazepine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a dibenzothiazepine derivative against a specific microorganism.

Materials:

-

Microorganism to be tested.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test dibenzothiazepine derivative.

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Microplate reader (optional, for turbidity measurement).

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the dibenzothiazepine derivative in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[1]

Conclusion

Dibenzothiazepine derivatives represent a rich and diverse class of pharmacologically active compounds with demonstrated efficacy and potential in a wide array of therapeutic areas. Their versatility as antipsychotics, antidepressants, anticancer agents, antimicrobials, calcium channel blockers, and anticonvulsants underscores the value of the dibenzothiazepine scaffold in drug discovery. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research and development in this area will lead to the discovery of novel and improved therapeutic agents based on the dibenzothiazepine core structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

An In-depth Technical Guide to the Early Preclinical Studies of Metiapine

A Note to the Reader: Publicly available, in-depth preclinical data on Metiapine, a first-generation dibenzothiazepine antipsychotic discovered in the 1970s, is exceptionally scarce.[1] The limited existing research and clinical trials have not provided a comprehensive public record of its early pharmacology, pharmacokinetics, and toxicology.[1]

To fulfill the request for a detailed technical guide on the preclinical evaluation of an early antipsychotic, this document will focus on Chlorpromazine , a prototypical and extensively studied first-generation antipsychotic that serves as a representative compound. The principles, experimental designs, and data presented for Chlorpromazine are analogous to the types of studies that would have been conducted for this compound during its early development.

Introduction to First-Generation Antipsychotics

First-generation, or 'typical', antipsychotics are a class of drugs primarily used to manage the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Their therapeutic action is largely attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] this compound is classified within this group and is noted for its strong antidopaminergic effects.[1] Like other typical antipsychotics, it is associated with a high rate of extrapyramidal side effects, which are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway.[1][2]

Preclinical Pharmacology of Chlorpromazine

The preclinical pharmacological assessment of a first-generation antipsychotic like Chlorpromazine aims to characterize its receptor binding profile and its functional effects in both in vitro and in vivo models.

Receptor Binding Affinity

The affinity of a compound for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. This is typically assessed through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat striatum for dopamine receptors) is homogenized. The cell membranes containing the receptors of interest are isolated through centrifugation.

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound (Chlorpromazine).

-

Separation and Detection: After reaching equilibrium, the bound and unbound radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Chlorpromazine

| Receptor | Ki (nM) | Primary Effect |

| Dopamine D2 | 1.6 | Antipsychotic efficacy, Extrapyramidal side effects |

| Serotonin 5-HT2A | 2.5 | Potential modulation of negative symptoms and reduced EPS |

| Histamine H1 | 1.0 | Sedation, Weight gain |

| Alpha-1 Adrenergic | 1.9 | Orthostatic hypotension, Dizziness |

| Muscarinic M1 | 13 | Anticholinergic side effects (dry mouth, blurred vision) |

Note: Data is compiled from various preclinical pharmacology studies and represents typical values.

In Vivo Models of Antipsychotic Activity

Animal models are crucial for assessing the potential therapeutic effects of a drug candidate. For antipsychotics, these models often involve measuring the drug's ability to counteract the behavioral effects of dopamine agonists like amphetamine or apomorphine.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Animal Model: Male Wistar rats are commonly used.

-

Habituation: Animals are placed in an open-field arena equipped with infrared beams to track movement and are allowed to habituate for a set period.

-

Drug Administration: Animals are pre-treated with either vehicle or varying doses of Chlorpromazine.

-

Dopaminergic Challenge: After a specified pre-treatment time, animals are administered d-amphetamine to induce hyperlocomotion.

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period post-challenge.

-

Data Analysis: The ability of Chlorpromazine to dose-dependently reduce amphetamine-induced hyperlocomotion is quantified.

Diagram 1: Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Mechanism of Chlorpromazine at the D2 receptor.

Preclinical Pharmacokinetics of Chlorpromazine

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in an animal model.

Experimental Protocol: Pharmacokinetic Profiling in Rats

-

Dosing: A single dose of Chlorpromazine is administered to rats via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma is separated, and the concentration of Chlorpromazine and its major metabolites is quantified using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Table 2: Representative Pharmacokinetic Parameters of Chlorpromazine in Rats

| Parameter | Value (Oral Administration) | Description |

| Tmax (h) | 1 - 3 | Time to reach maximum plasma concentration |

| Cmax (ng/mL) | 50 - 100 (dose-dependent) | Maximum plasma concentration |

| Half-life (h) | 4 - 6 | Time for plasma concentration to reduce by half |

| Bioavailability (%) | 20 - 35 | Fraction of the oral dose that reaches systemic circulation |

| Volume of Distribution (L/kg) | > 10 | Indicates extensive distribution into tissues |

Note: Values are approximate and can vary based on the specific study design.

Diagram 2: Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Preclinical Toxicology

Toxicology studies are essential to determine the safety profile of a drug candidate before it can be tested in humans.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Two mammalian species (e.g., rats and mice) are typically used.

-

Dose Groups: Animals are divided into several groups, including a control group (vehicle only) and multiple groups receiving single, escalating doses of Chlorpromazine.

-

Observation: Animals are closely monitored for signs of toxicity and mortality over a period of 14 days.

-

Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.

-

Data Analysis: The LD50 (the dose at which 50% of the animals die) is calculated, and the maximum tolerated dose (MTD) is determined.

Table 3: Acute Toxicity of Chlorpromazine

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 400 |

| Rat | Intravenous | 43 |

| Mouse | Oral | 225 |

| Mouse | Intravenous | 40 |

Note: These values are historical and serve as an example of acute toxicity data.

Conclusion

While specific preclinical data for this compound remains largely unavailable in the public domain, the experimental protocols and representative data for Chlorpromazine provide a comprehensive technical overview of the types of studies conducted for first-generation antipsychotics. These early preclinical investigations, encompassing pharmacology, pharmacokinetics, and toxicology, are fundamental to establishing the foundational safety and efficacy profile of a new drug candidate before its progression into clinical development. The strong dopamine D2 receptor antagonism, extensive tissue distribution, and characteristic safety profile observed with Chlorpromazine are hallmarks of this class of drugs, to which this compound also belongs.

References

Metiapine's Putative Interaction with Dopamine and Serotonin Receptors: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the pharmacological effects of the dibenzothiepine class of atypical antipsychotics on dopamine and serotonin receptor systems. Due to the limited availability of comprehensive public data for metiapine, this document utilizes binding affinity and functional data from the structurally related compounds, zotepine and tenilapine, to illustrate the characteristic receptor profile. The guide includes detailed quantitative data, methodologies for key experimental protocols including radioligand binding assays and functional assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Introduction: The Dopamine and Serotonin Hypothesis of Atypical Antipsychotic Action

The therapeutic efficacy of atypical antipsychotic drugs is primarily attributed to their complex interactions with central dopamine and serotonin neurotransmitter systems. Unlike typical antipsychotics, which are potent antagonists of the dopamine D2 receptor and are associated with a high incidence of extrapyramidal symptoms (EPS), atypical antipsychotics exhibit a broader receptor binding profile.[1] A key characteristic of this class is a potent antagonism of the serotonin 5-HT2A receptor, combined with a lower affinity for or rapid dissociation from the dopamine D2 receptor.[2] This dual action is believed to be crucial for achieving antipsychotic effects on positive symptoms while mitigating EPS and potentially improving negative and cognitive symptoms of schizophrenia.[3]

This compound is a tricyclic antipsychotic belonging to the dibenzothiepine chemical class, similar to drugs like zotepine and clothiapine. While it has been studied for its antipsychotic properties, comprehensive and publicly accessible quantitative data on its receptor binding profile is scarce in contemporary databases. To provide a robust technical overview relevant to this class of compounds, this guide will present data from the more extensively characterized, structurally related dibenzothiepine antipsychotic, zotepine , and the related compound tenilapine . This approach allows for a detailed exploration of the expected pharmacological interactions of a dibenzothiepine scaffold with key dopamine and serotonin receptors.

Quantitative Pharmacology: Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), measured in nanomolars (nM). A lower value indicates a higher binding affinity.[4] The following tables summarize the binding affinities for zotepine and tenilapine at various neurotransmitter receptors, providing a profile characteristic of this structural class.

Table 1: Receptor Binding Profile of Zotepine

| Receptor Subtype | Dissociation Constant (Kd) in nM |

| Serotonin Receptors | |

| 5-HT2A | 2.6 |

| 5-HT2C | 3.2 |

| 5-HT1A | 280 |

| 5-HT1D | 80 |

| Dopamine Receptors | |

| Dopamine D2 | 8 |

| Adrenergic Receptors | |

| α1-adrenergic | 7.3 |

| α2-adrenergic | 180 |

| Histamine Receptors | |

| Histamine H1 | 3.3 |

| Muscarinic Receptors | |

| Muscarinic (non-specific) | 330 |

| Data sourced from MedChemExpress compilation.[5] |

Table 2: Receptor Binding Profile of Tenilapine

| Receptor Subtype | Inhibition Constant (Ki) in nM |

| Serotonin Receptors | |

| 5-HT2A | 40 |

| Dopamine Receptors | |

| Dopamine D2 | 1584 |

| Dopamine D4 | 721 ± 300 |

| Data sourced from Roth et al. (1995).[6] |

The data illustrates a hallmark of atypical antipsychotics: a high affinity for the 5-HT2A receptor. Zotepine, in particular, shows very high affinity for both 5-HT2A and 5-HT2C receptors, with an affinity for the D2 receptor that is comparable but slightly lower than for 5-HT2A/2C.[5] Tenilapine displays a much weaker affinity for dopamine receptors compared to its 5-HT2A affinity.[6] This profile, especially the high 5-HT2A to D2 affinity ratio, is central to the "atypical" classification and is hypothesized to reduce the risk of EPS.[2]

Signaling Pathways

The functional effects of a drug are determined by how it modulates the signaling cascade downstream of the receptor. Dopamine D2 and serotonin 5-HT2A receptors are G-protein coupled receptors (GPCRs) that activate distinct intracellular pathways.

Dopamine D2 Receptor Signaling

The D2 receptor couples to inhibitory G-proteins (Gi/o). Its activation by dopamine, or blockade by an antagonist like a dibenzothiepine antipsychotic, modulates the adenylyl cyclase pathway.

Caption: Dopamine D2 receptor (Gi-coupled) signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor couples to Gq/11 proteins. Its activation initiates the phospholipase C (PLC) pathway, leading to the production of inositol phosphates and the mobilization of intracellular calcium.

Caption: Serotonin 5-HT2A receptor (Gq-coupled) signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro and in vivo experimental procedures. The following sections provide detailed, representative methodologies for these key assays.

In Vitro Receptor Affinity: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2) by measuring its ability to compete with a radiolabeled ligand of known affinity.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Materials:

-

Receptor Source: Crude cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO) expressing the recombinant human receptor of interest (e.g., D2L).

-

Radioligand: A high-affinity radiolabeled ligand, such as [3H]-Spiperone for D2/D3/D4 receptors. Final concentration should be approximately 2-3 times its Kd value.

-

Test Compound: this compound, dissolved and serially diluted to cover a wide concentration range (e.g., 0.1 to 10,000 nM).

-

NSB Agent: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 2-10 µM (+)-butaclamol or unlabeled spiperone).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with salts (e.g., 0.9% NaCl) and antioxidants (0.025% ascorbic acid).[5]

-

Filtration Apparatus: A cell harvester with glass fiber filtermats (e.g., Brandel-96).

-

Detection: Liquid scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

The assay is performed in a 96-well plate format with a total volume of 0.8-1.0 mL per well.[5]

-

To each well, add in order: assay buffer, the test compound at various concentrations (for the competition curve), buffer (for total binding), or NSB agent (for non-specific binding).

-

Add the radioligand solution to all wells.

-

Initiate the binding reaction by adding the membrane preparation to all wells. The final receptor concentration should be kept low to avoid ligand depletion.[7]

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[5]

-

Terminate the reaction by rapid filtration through the glass fiber filtermat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 0.9% saline) to remove any non-specifically trapped radioligand.[5]

-

Dry the filtermats and place them in counting vials or a counting plate with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

In Vitro Functional Activity: Gq-Coupled Receptor Assay (Inositol Phosphate Accumulation)

This assay measures the functional antagonism of a compound at a Gq-coupled receptor like 5-HT2A by quantifying the inhibition of agonist-stimulated inositol monophosphate (IP1) accumulation, a stable downstream metabolite of the IP3 signaling cascade.

Detailed Methodology:

-

Materials:

-

Cell Line: A stable cell line (e.g., CHO-K1 or HEK-293) expressing the recombinant human 5-HT2A receptor.

-

Agonist: A known 5-HT2A agonist, such as serotonin (5-HT).

-

Test Compound: this compound, prepared in serial dilutions.

-

Assay Kit: A commercial IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit, which includes lysis buffer, IP1-d2 (acceptor), and anti-IP1 Cryptate (donor).

-

Stimulation Buffer: Assay buffer provided with the kit, typically containing Lithium Chloride (LiCl) to prevent IP1 degradation.[6]

-

Plate Reader: An HTRF-compatible microplate reader.

-

-

Procedure:

-

Seed the 5-HT2A expressing cells into a 384-well white microplate and culture until they form a confluent monolayer.

-

Remove the culture medium and add the test compound dilutions (prepared in stimulation buffer) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Add the agonist (serotonin) at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except the negative control.

-

Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[6]

-

Lyse the cells and perform detection by adding the IP1-d2 and anti-IP1 Cryptate reagents, prepared in lysis buffer as per the manufacturer's protocol.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

The HTRF signal is calculated as the ratio of the 665 nm to 620 nm fluorescence, often multiplied by 10,000.

-

The data is normalized to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).

-

Plot the percent inhibition against the log concentration of the test compound (this compound) and fit with a non-linear regression curve to determine the IC50 value, which reflects its functional antagonist potency.

-

In Vivo Neurotransmitter Levels: Brain Microdialysis

This in vivo technique allows for the measurement of extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of a freely moving animal following systemic administration of a drug.

Detailed Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, aimed at a specific brain region of interest, such as the nucleus accumbens or prefrontal cortex.[9] The animal is allowed to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific length, e.g., 2-4 mm) is inserted through the guide cannula into the brain tissue.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]

-

After a stabilization period to achieve baseline neurotransmitter levels, the animal is administered the test drug (e.g., this compound, intravenously or intraperitoneally).

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials, often containing an antioxidant to prevent neurotransmitter degradation.

-

-

Sample Analysis:

-

The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The system is calibrated with standard solutions of known neurotransmitter concentrations.

-

-

Data Analysis:

-

The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

-

The time course of the effect of the drug on extracellular neurotransmitter levels is plotted to determine the magnitude and duration of the response.

-

Conclusion

While specific pharmacological data for this compound remains limited in the public domain, analysis of structurally related dibenzothiepine antipsychotics such as zotepine provides a strong predictive framework for its mechanism of action. This class of compounds is characterized by potent antagonism at serotonin 5-HT2A and 5-HT2C receptors, coupled with moderate to high affinity for dopamine D2 receptors. This receptor binding profile is consistent with the definition of an atypical antipsychotic, suggesting a therapeutic window that balances efficacy against positive symptoms with a reduced liability for extrapyramidal side effects. The detailed experimental protocols provided herein offer a guide for the further characterization of this compound or novel compounds, enabling a thorough investigation of their interaction with key CNS targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. aliemcards.com [aliemcards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tenilapine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Zotepine? [synapse.patsnap.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Metiapine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine class of compounds. First synthesized and investigated in the 1970s, its development provides a window into the pharmacological and clinical practices of that era. This technical guide delineates the discovery, synthesis, and development history of this compound, offering insights into its mechanism of action, pharmacological profile, and the experimental methodologies of the time. Due to the limited publicly available data on this compound, this document supplements known information with data from related dibenzothiazepine compounds and general principles of antipsychotic drug development from the 1970s to provide a comprehensive overview for researchers and drug development professionals.

Discovery and Development History

This compound was discovered in the 1970s by scientists at Marion Merrell Dow (now part of Sanofi). As a member of the dibenzothiazepine class, it is structurally related to other antipsychotics like clotiapine and quetiapine. The development of antipsychotic drugs during this period was largely driven by a combination of serendipitous discoveries and systematic chemical modifications of existing psychoactive compounds.[1][2] The primary therapeutic target was the amelioration of psychotic symptoms, particularly those associated with schizophrenia.[3]

The development of this compound followed the established paradigm of the time, which involved synthesizing novel compounds and screening them in animal models to predict antipsychotic efficacy and potential side effects.[4] Limited human trials were conducted to assess its safety and efficacy in treating schizophrenia. However, this compound's development did not progress to widespread clinical use, likely due to a combination of factors including its side effect profile, particularly a high incidence of extrapyramidal symptoms (EPS), and the emergence of newer antipsychotic agents with more favorable therapeutic indices.

Chemical Synthesis

General Experimental Protocol for Dibenzothiazepine Synthesis

The synthesis of a dibenzothiazepine core typically involves the cyclization of an appropriate aminophenylthioether derivative. The following is a generalized protocol based on synthetic methods for related compounds:

-

Step 1: Synthesis of the Dibenzothiazepinone Core. This is often achieved by the reaction of an aminothiophenol derivative with a substituted benzoic acid or its corresponding acid chloride. The reaction is typically carried out in a high-boiling point solvent, such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent), and heated to promote cyclization.

-

Step 2: Activation of the Lactam. The resulting dibenzothiazepinone is then activated at the lactam carbonyl group to allow for nucleophilic substitution. This is commonly done using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to form a chloro-imidoyl intermediate.

-

Step 3: Introduction of the Side Chain. The activated intermediate is then reacted with N-methylpiperazine. This nucleophilic substitution reaction is typically performed in an inert solvent, such as toluene or xylene, at an elevated temperature.

-

Step 4: Purification. The final product, this compound, is then isolated and purified using standard techniques such as crystallization or column chromatography.

Analytical Characterization: The structure and purity of the synthesized this compound would have been confirmed using techniques available at the time, including:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final compound.

-

Melting Point Analysis: As a preliminary indicator of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Pharmacological Profile

This compound is classified as a typical, or first-generation, antipsychotic. Its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 receptors.[5]

Receptor Binding Affinity

Specific quantitative receptor binding data for this compound is not widely available. However, based on its classification as a typical antipsychotic of the dibenzothiazepine class and the structure-activity relationships of similar compounds, its receptor binding profile can be inferred. The following table presents an estimated receptor binding affinity profile for this compound, with the understanding that these are not experimentally determined values for this specific compound but are representative of its class. A lower Kᵢ value indicates a higher binding affinity.

| Receptor | Inferred Kᵢ (nM) | Associated Therapeutic Effects & Side Effects |

| Dopamine D₂ | Low (1-10) | Antipsychotic efficacy (reduction of positive symptoms), high risk of extrapyramidal symptoms (EPS), hyperprolactinemia. |

| Serotonin 5-HT₂ₐ | Moderate-High (>50) | Lower propensity for EPS compared to purely dopaminergic antagonists. |

| Histamine H₁ | Moderate (10-50) | Sedation, weight gain. |

| Adrenergic α₁ | Moderate (10-50) | Orthostatic hypotension, dizziness. |

| Muscarinic M₁ | High (>100) | Low potential for anticholinergic side effects (e.g., dry mouth, blurred vision, constipation). |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is scarce. However, for the dibenzothiazepine class of antipsychotics, the following general pharmacokinetic properties are observed:

| Parameter | General Characteristics for Dibenzothiazepines |

| Absorption | Generally well-absorbed after oral administration. |

| Distribution | Highly lipophilic, leading to a large volume of distribution and significant penetration into the central nervous system. High plasma protein binding. |

| Metabolism | Primarily metabolized in the liver, often by cytochrome P450 enzymes. |

| Elimination | Excreted in the urine and feces as metabolites. |

Mechanism of Action

The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] This is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling events. By blocking these receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby modulating neuronal activity in the mesolimbic pathway.

Extrapyramidal Side Effects

The high incidence of extrapyramidal side effects (EPS) with this compound is also a direct consequence of its potent D2 receptor blockade.[7][8][9] In the nigrostriatal pathway, which is involved in the regulation of motor function, dopamine D2 receptor antagonism disrupts the balance of neurotransmission, leading to symptoms such as parkinsonism, dystonia, and akathisia.

Preclinical and Clinical Development

The preclinical and clinical development of antipsychotics in the 1970s was characterized by a more empirical approach compared to modern drug development.[1][2]

Preclinical Evaluation

The preclinical evaluation of this compound would have involved a battery of in vivo and in vitro tests to predict its antipsychotic potential and side effect profile.

In Vivo Models:

-

Conditioned Avoidance Response (CAR): A common screening test for antipsychotic activity. The ability of a compound to inhibit the avoidance response without impairing the escape response was considered predictive of antipsychotic efficacy.

-

Apomorphine- or Amphetamine-Induced Stereotypy: These models were used to assess dopamine receptor blockade. Antagonism of the stereotypic behaviors induced by these dopamine agonists was indicative of antipsychotic potential.

-

Catalepsy Test: The induction of catalepsy (a state of immobility and waxy flexibility) in rodents was used to predict the likelihood of a compound causing extrapyramidal side effects.

In Vitro Assays:

-

Radioligand Binding Assays: Although less sophisticated than today's methods, early binding assays using radiolabeled ligands would have been used to determine the affinity of this compound for dopamine and other neurotransmitter receptors in animal brain tissue homogenates.

Clinical Trials

Information on the clinical trials of this compound is very limited. It is known that it was investigated for the treatment of schizophrenia in a small number of human trials. The design of these trials in the 1970s would have been less standardized than current clinical trials.

General Clinical Trial Protocol of the Era:

-

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and basic pharmacokinetic parameters.

-

Phase II: Studies in a small number of patients with schizophrenia to evaluate preliminary efficacy and further assess safety. Doses would have been titrated to achieve a therapeutic effect while monitoring for side effects.

-

Phase III: Larger, often placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trials to confirm efficacy and safety in a broader patient population.

The primary outcome measures in these trials would have been clinical global impression scales and rating scales for psychotic symptoms. The high rate of extrapyramidal side effects would have been a significant factor in the assessment of its overall therapeutic utility.

Experimental Workflow

The following diagram illustrates a generalized workflow for antipsychotic drug discovery and development during the 1970s, the period in which this compound was developed.

Conclusion

This compound represents an example of a typical antipsychotic from the dibenzothiazepine class developed during the 1970s. Its history is reflective of the drug discovery and development paradigms of its time, which were heavily reliant on animal models for predicting clinical efficacy and side effects. While this compound itself did not achieve widespread clinical use, likely due to its significant extrapyramidal side effects, the study of its class of compounds has contributed to the broader understanding of antipsychotic pharmacology and the development of newer, atypical antipsychotics with improved safety profiles. This technical guide, by necessity, combines the sparse information available on this compound with a broader understanding of its chemical and pharmacological class to provide a comprehensive overview for the scientific community.

References

- 1. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 2. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolution of Drug Development in Schizophrenia: Past Issues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extrapyramidal Side Effects From Medication [verywellmind.com]

- 9. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Metiapine: A Technical Guide to a First-Generation Dibenzothiazepine Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding metiapine is scarce in publicly available scientific literature. Consequently, this document infers much of its technical data from related dibenzothiazepine compounds, such as quetiapine and clothiapine, to provide a comprehensive overview. This guide should be used for informational purposes and not as a substitute for direct experimental validation.